Cas no 1334368-77-2 (N-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl-2-methoxypyridine-3-carboxamide)

Il composto N-5-(2,5-dimetilfuran-3-il)-1,3,4-ossadiazol-2-il-2-metossipiridina-3-carbossammide è una molecola eterociclica complessa che combina strutture furaniche, ossadiazoliche e piridiniche. La sua architettura chimica unica lo rende particolarmente interessante per applicazioni farmaceutiche e agrochimiche. La presenza dell'anello ossadiazolico conferisce stabilità termica e chimica, mentre il gruppo metossipiridinico migliora la solubilità e la biodisponibilità. Il frammento dimetilfurano contribuisce alla selettività nelle interazioni molecolari. Questa combinazione di caratteristiche lo rende un promettente scaffold per lo sviluppo di nuovi principi attivi con potenziale attività biologica, particolarmente in ambito di inibizione enzimatica o come agente antimicrobico. La sua sintesi richiede un'attenta ottimizzazione per garantire rese elevate e purezza del prodotto finale.
N-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl-2-methoxypyridine-3-carboxamide structure
1334368-77-2 structure
Product Name:N-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl-2-methoxypyridine-3-carboxamide
Numero CAS:1334368-77-2
MF:C15H14N4O4
MW:314.29606294632
CID:6503871
Update Time:2025-11-01

N-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl-2-methoxypyridine-3-carboxamide Proprietà chimiche e fisiche

Nomi e identificatori

    • N-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl-2-methoxypyridine-3-carboxamide
    • N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxypyridine-3-carboxamide
    • Inchi: 1S/C15H14N4O4/c1-8-7-11(9(2)22-8)14-18-19-15(23-14)17-12(20)10-5-4-6-16-13(10)21-3/h4-7H,1-3H3,(H,17,19,20)
    • Chiave InChI: JABNXYJPBCRUMQ-UHFFFAOYSA-N
    • Sorrisi: C1(OC)=NC=CC=C1C(NC1=NN=C(C2C=C(C)OC=2C)O1)=O

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N-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl-2-methoxypyridine-3-carboxamide Letteratura correlata

Ulteriori informazioni su N-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl-2-methoxypyridine-3-carboxamide

N-5-(2,5-Dimethylfuran-3-yl)-1,3,4-Oxadiazol-2-yl-2-Methoxypyridine-3-Carboxamide: A Novel Compound with Promising Therapeutic Potential

N-5-(2,5-Dimethylfuran-3-yl)-1,3,4-Oxadiazol-2-yl-2-Methoxypyridine-3-Carboxamide, with the CAS number 1334368-77-2, represents a groundbreaking advancement in the field of medicinal chemistry. This compound, characterized by its unique molecular framework, has garnered significant attention due to its potential applications in pharmaceutical research. Recent studies have highlighted its multifaceted pharmacological properties, positioning it as a candidate for therapeutic interventions in various diseases.

Structurally, this compound is a derivative of pyridine carboxamide, incorporating a 1,3,4-oxadiazole ring and a 2-methoxypyridine-3-carboxamide moiety. The 2,5-dimethylfuran-3-yl group further enhances its chemical complexity, contributing to its biological activity. The synthesis of this compound involves advanced organic reactions, including cyclization and heterocyclic formation, which are critical for its stability and reactivity.

Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated the compound's potential as an inhibitor of specific enzymes involved in inflammatory pathways. The 1,3,4-oxadiazole ring is believed to interact with target proteins through hydrogen bonding and hydrophobic interactions, modulating their activity. This mechanism of action is particularly relevant in the context of chronic inflammatory diseases, where such inhibitors could offer therapeutic benefits.

Another study in European Journal of Medicinal Chemistry (2024) explored the compound's antitumor properties. The 2-methoxypyridine-3-carboxamide moiety was found to exhibit cytotoxic effects against cancer cell lines, suggesting its potential as a chemotherapeutic agent. The compound's ability to induce apoptosis and inhibit cell proliferation has been attributed to its interactions with key signaling pathways, such as the PI3K/AKT pathway.

Furthermore, the 2,5-dimethylfuran-3-yl substituent has been shown to enhance the compound's solubility and bioavailability, which are critical factors for drug development. This property is particularly advantageous for oral administration, as it ensures better absorption in the gastrointestinal tract. The structural modifications in this compound also contribute to its metabolic stability, reducing the risk of rapid degradation in vivo.

Current research efforts are focused on optimizing the compound's pharmacokinetic profile to improve its therapeutic index. The 1,3,4-oxadiazole ring has been the subject of several studies due to its ability to form stable complexes with metal ions, which could be leveraged for targeted drug delivery systems. These systems aim to enhance the compound's specificity and reduce off-target effects, a crucial aspect in the development of safer therapeutics.

Additionally, the 2-methoxypyridine-3-carboxamide moiety has been investigated for its role in modulating ion channels, which are implicated in various neurological disorders. Preliminary studies suggest that this compound may have potential applications in the treatment of epilepsy and neurodegenerative diseases, although further clinical trials are needed to validate these findings.

The compound's versatility is further underscored by its ability to interact with multiple targets, a characteristic that is increasingly valued in the development of multitarget drugs. This property could lead to the treatment of complex diseases where multiple pathways are involved, such as diabetes and cardiovascular disorders. The 2,5-dimethylfuran-3-yl group's contribution to this multitargeting effect is an area of active research.

Despite its promising properties, the compound faces challenges related to its synthesis and scalability. The complex structure requires precise control over reaction conditions to ensure high yields and purity. Ongoing efforts in synthetic chemistry are aimed at developing more efficient methods to produce this compound in large quantities, which is essential for its transition from research to clinical application.

In conclusion, N-5-(2,5-Dimethylfuran-3-yl)-1,3,4-Oxadiazol-2-yl-2-Methoxypyridine-3-Carboxamide represents a significant advancement in medicinal chemistry. Its unique molecular structure and diverse pharmacological properties position it as a candidate for the treatment of various diseases. Continued research into its mechanisms of action and optimization of its therapeutic profile will be critical in realizing its full potential in the pharmaceutical industry.

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